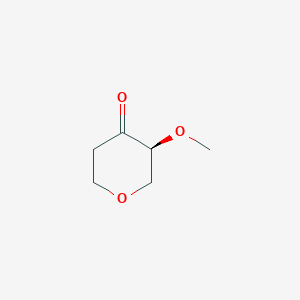

(S)-3-Methoxytetrahydro-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methoxyoxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJJPBWCARDMCG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1COCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Methoxytetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications for the Modern Researcher

Abstract

This technical guide provides a comprehensive overview of (S)-3-Methoxytetrahydro-4H-pyran-4-one, a chiral building block of significant interest to the pharmaceutical and life sciences industries. The tetrahydropyran-4-one core is a privileged scaffold in medicinal chemistry, and the introduction of a defined stereocenter at the C3 position offers a valuable tool for the synthesis of complex, stereospecific molecules. This document details the compound's physicochemical properties, outlines a robust strategy for its asymmetric synthesis, provides protocols for its spectroscopic characterization, discusses its chemical reactivity, and summarizes essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction & Significance

The 4H-pyran-4-one scaffold is a foundational structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The saturated analogue, tetrahydro-4H-pyran-4-one, and its derivatives are crucial intermediates, enabling the construction of complex molecular architectures for drug discovery.[2] this compound emerges as a particularly valuable derivative due to its inherent chirality.

Chirality is a fundamental property in drug design, as the stereochemistry of a molecule dictates its three-dimensional arrangement and, consequently, its interaction with chiral biological targets like enzymes and receptors.[3] The two enantiomers of a chiral drug can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicities.[4] Therefore, the ability to synthesize enantiomerically pure compounds is paramount in modern pharmaceutical development.[3]

This compound provides a pre-installed stereocenter and multiple functional handles—a ketone, an ether, and a cyclic ether—making it an ideal starting point for asymmetric syntheses. Its structure allows for stereocontrolled modifications, serving as a linchpin in the assembly of advanced pharmaceutical intermediates.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 1464985-83-8 | N/A |

| Molecular Formula | C₆H₁₀O₃ | [5] |

| Molecular Weight | 130.14 g/mol | [5] |

| SMILES | CO[C@H]1COCCC1=O | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation |

| Purity (Typical) | ≥97% | [5] |

Structural Analysis: The molecule consists of a six-membered tetrahydropyran ring with a ketone at the 4-position. The key feature is the methoxy group at the 3-position, which is attached to a chiral center with a defined (S)-configuration. The presence of the electron-withdrawing methoxy group alpha to the carbonyl influences the ketone's reactivity, particularly its enolization behavior and susceptibility to nucleophilic attack. The stereochemistry at C3 is crucial for directing subsequent stereoselective transformations at the C4 ketone.

Solubility and Stability: Based on its structure, the compound is expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, methanol, and tetrahydrofuran. Its solubility in water is likely limited. It should be stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents and bases to prevent degradation.

Asymmetric Synthesis Strategy

A powerful and scalable method for achieving such transformations is through enzymatic reduction, which offers high enantioselectivity under mild conditions.[6]

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a representative, field-proven methodology adapted from similar, successful pilot-plant scale enzymatic reductions.[6]

Step 1: Asymmetric Enzymatic Reduction

-

Rationale: Ketoreductase (KRED) enzymes are highly effective catalysts for the stereoselective reduction of ketones. A cofactor regeneration system, typically using glucose dehydrogenase (GDH) and glucose, is employed to recycle the expensive NADPH cofactor, making the process economically viable.

-

Procedure:

-

To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), add the prochiral precursor ketone (1 equivalent).

-

Add D-glucose (1.2 equivalents) as the ultimate reductant.

-

Add NADP⁺ (0.001 equivalents), the ketoreductase (KRED, specific enzyme chosen for S-selectivity), and glucose dehydrogenase (GDH).

-

Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by HPLC or GC. The pH may need to be maintained by the controlled addition of a base (e.g., NaOH).

-

Upon completion, extract the product ((S)-3-Hydroxytetrahydro-4H-pyran-4-one) with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 2: Methylation of the Chiral Alcohol

-

Rationale: A standard Williamson ether synthesis is used to convert the secondary alcohol to its corresponding methyl ether. Sodium hydride is a strong base that effectively deprotonates the alcohol to form the alkoxide nucleophile.

-

Procedure:

-

Dissolve the chiral alcohol intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (MeI, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to yield the final product, this compound.

-

Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure, identity, and purity of the synthesized compound. The following spectroscopic methods are standard.

General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1]

-

Infrared (IR) Spectroscopy: For a liquid sample, acquire the spectrum as a thin film on NaCl or KBr plates. For a solid, use the Attenuated Total Reflectance (ATR) technique.[1]

-

Mass Spectrometry (MS): Use a technique such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Multiplets from 2.5-4.5 ppm (ring protons), Singlet ~3.4 ppm (methoxy protons, -OCH₃) | The complex splitting patterns of the ring protons arise from diastereotopic relationships and vicinal/geminal couplings. The methoxy group will appear as a characteristic singlet. |

| ¹³C NMR | Peak > 200 ppm (C=O), Peak ~50-80 ppm (ring C-O carbons and methoxy carbon), Peaks ~30-50 ppm (ring CH₂ carbons) | The carbonyl carbon is highly deshielded. Carbons attached to oxygen appear in the 50-80 ppm range. |

| IR (cm⁻¹) | ~1720-1740 (strong, C=O stretch), ~2850-3000 (C-H stretches), ~1050-1150 (C-O-C stretches) | These absorption bands are characteristic of a saturated ketone and ether functionalities. |

| MS (m/z) | Molecular Ion [M]⁺ at 130.14; or [M+H]⁺ at 131.15; or [M+Na]⁺ at 153.13 | Confirmation of the molecular weight. Fragmentation patterns would likely involve loss of CO, CH₃O•, or C₂H₄O. |

Chemical Reactivity & Synthetic Applications

This compound is a versatile intermediate. Its reactivity is dominated by the ketone, with the adjacent stereocenter providing a powerful means of diastereocontrol in subsequent reactions.

-

Stereoselective Reduction: The reduction of the C4 ketone can be influenced by the C3-methoxy group. Reagents like sodium borohydride may show some level of diastereoselectivity, while more complex reducing agents can be used to achieve high selectivity for either the syn or anti 1,3-diol monoether product. The stereoselective reduction of β-alkoxy ketones is a well-established method for accessing these valuable motifs.[7]

-

Nucleophilic Addition: Grignard reagents or organolithiums can add to the carbonyl to form tertiary alcohols, creating a new stereocenter at C4. The stereochemical outcome will be influenced by the existing C3 stereocenter.

-

Enolate Chemistry: The formation of an enolate or silyl enol ether allows for α-functionalization at the C5 position.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 5. This compound 97% | CAS: 1464985-83-8 | AChemBlock [achemblock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Advanced Synthesis and Application Guide: (S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS 1464985-83-8)

I. Structural Rationale & Physicochemical Profiling

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy for improving the clinical success rate of active pharmaceutical ingredients (APIs). The tetrahydropyran (THP) ring is a privileged, conformationally restricted scaffold that provides predictable vectors for substituents while serving as a potent hydrogen bond acceptor.

(S)-3-Methoxytetrahydro-4H-pyran-4-one (CAS 1464985-83-8) is a highly specialized chiral building block. The presence of the methoxy group at the alpha position (C3) relative to the ketone (C4) introduces a strict stereocenter that dictates the three-dimensional topology of downstream products. This specific stereochemistry is critical in the synthesis of highly selective chemokine receptor antagonists, such as CCR2 inhibitors, where receptor pocket binding is stereochemically demanding .

Quantitative Physicochemical Data

The following table summarizes the core analytical metrics required for the qualification of this building block prior to downstream synthesis .

| Parameter | Specification / Value |

| Chemical Name | This compound |

| CAS Number | 1464985-83-8 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Stereochemistry | (S)-configuration at C3 |

| Typical Purity (GC/NMR) | ≥ 97.0% |

| Enantiomeric Excess (ee) | ≥ 98.0% (via Chiral HPLC) |

| Physical Appearance | Colorless to pale yellow liquid |

II. Mechanistic Synthesis & Chiral Resolution

Direct alpha-methoxylation of a ketone is synthetically perilous; the inherent keto-enol tautomerization rapidly leads to racemization at the alpha-chiral center. Therefore, the synthesis of this compound requires a masked-ketone approach to preserve stereochemical integrity .

Synthetic Logic and Causality

-

Ketone Masking (Acetalization): The precursor tetrahydro-4H-pyran-4-one is first converted into an enol ether or directly into a functionalized acetal (e.g., 4,4-dimethoxytetrahydro-2H-pyran). Causality: Masking the ketone prevents enolization during subsequent strongly basic methylation steps, locking the alpha-carbon from tautomeric racemization.

-

Asymmetric Induction/Resolution: The hydroxyl group is introduced at the C3 position. To isolate the (S)-enantiomer, an enzymatic kinetic resolution (using lipases) or a chiral sulfonate intermediate is employed.

-

Selective O-Methylation: The strictly controlled methylation of the (S)-3-hydroxyl group utilizes dimethyl sulfate (

) and sodium tert-butoxide ( -

Acidic Deprotection: A mild acidic workup unmasks the acetal back to the C4 ketone, yielding the final product.

Synthetic logic and chiral resolution pathway for CAS 1464985-83-8.

III. Application Protocol: Chemoselective Reductive Amination

The primary utility of this compound is acting as an electrophile in reductive amination workflows to generate complex, chiral secondary or tertiary amines (e.g., cyclopentyl tetrahydropyridopyridine derivatives) .

Reagent Selection Causality

Sodium triacetoxyborohydride (STAB-H,

Step-by-Step Self-Validating Protocol

Step 1: Imine Formation (In-Process Control)

-

In a dry, nitrogen-purged 250 mL reactor, dissolve the target primary amine (10.0 mmol, 1.0 eq) and this compound (12.0 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM).

-

Add glacial acetic acid (10.0 mmol, 1.0 eq) to adjust the apparent pH to ~6.0.

-

Stir the mixture at 20–25°C for 2 hours.

-

Self-Validation Checkpoint: Do not add the reducing agent until complete imine formation is verified. Pull a 50 µL aliquot and analyze via FTIR. Proceed only when the ketone carbonyl stretch (~1715 cm⁻¹) is depleted and the imine C=N stretch (~1650 cm⁻¹) is maximized.

Step 2: Chemoselective Reduction 4. Cool the reactor to 0–5°C using an ice bath. 5. Add Sodium Triacetoxyborohydride (15.0 mmol, 1.5 eq) portion-wise over 30 minutes.

-

Causality: Portion-wise addition controls the mild exotherm. Spikes in temperature >25°C can lead to the disproportionation of STAB-H and subsequent off-target reduction of the ketone.

-

Remove the ice bath and allow the reaction to warm to ambient temperature, stirring for an additional 12 hours.

Step 3: Quench and Isolation

7. Quench the reaction by slowly adding 50 mL of saturated aqueous

Reductive amination workflow of this compound.

IV. Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, the final product must undergo rigorous quality control:

-

Stereochemical Integrity (Chiral HPLC): The alpha-chiral center (C3) is highly susceptible to epimerization if the reaction pH drops too low or if aggressive heating is applied. Normal-phase chiral chromatography (e.g., using a Chiralpak AD-H column) must be utilized to confirm that the diastereomeric ratio (dr) remains >99:1.

-

Structural Confirmation (NMR): ¹H NMR spectroscopy will confirm the presence of the methoxy group (a sharp singlet integrating to 3H at ~3.4 ppm in

). The newly formed C4 methine proton will exhibit distinct coupling constants (J-values) with the C3 and C5 protons, confirming the chair conformation of the THP ring.

V. References

-

Janssen Pharmaceutica NV. "Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist." European Patent EP1682135B1.

-

Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971–1031.[Link]

An In-Depth Technical Guide to (S)-3-Methoxytetrahydro-4H-pyran-4-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran-4-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. Its inherent structural features, including the presence of a heteroatom that can engage in hydrogen bonding and a ketone for further functionalization, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific chiral derivative, (S)-3-Methoxytetrahydro-4H-pyran-4-one. Particular emphasis is placed on stereoselective synthetic strategies, detailed analytical characterization, and its emerging role as a key intermediate in the development of novel therapeutics, notably for cognitive disorders.

Introduction: The Significance of the Tetrahydropyran-4-one Core

The tetrahydropyran ring is a common structural element in numerous bioactive compounds, contributing to favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The ketone functionality at the 4-position of the tetrahydropyran ring provides a reactive handle for the introduction of diverse substituents and the construction of more complex molecular architectures, including spirocyclic systems.

Derivatives of tetrahydropyran-4-one have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and insecticidal properties.[1] In the realm of drug discovery, this scaffold has gained significant attention for its role in the development of potent and selective histamine-3 receptor (H3R) antagonists, which are promising candidates for the treatment of cognitive disorders.[2] The introduction of a stereocenter, as in this compound, allows for a more precise three-dimensional arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 1464985-83-8 |

Asymmetric Synthesis of this compound

The controlled synthesis of the (S)-enantiomer of 3-Methoxytetrahydro-4H-pyran-4-one is crucial for its application in stereospecific drug-target interactions. Several asymmetric synthetic strategies can be envisioned, with enzymatic reductions and organocatalytic approaches being at the forefront of modern synthetic chemistry.

Conceptual Synthetic Pathway: Asymmetric Enzymatic Reduction

A highly effective and environmentally benign approach to establishing the chiral center involves the asymmetric enzymatic reduction of a prochiral precursor. This method capitalizes on the high stereoselectivity of enzymes, such as ketoreductases (KREDs), to produce the desired enantiomer with high enantiomeric excess (ee). A plausible synthetic route, adapted from analogous transformations, is outlined below.[3]

Caption: Asymmetric enzymatic reduction workflow.

The causality behind this experimental choice lies in the exceptional selectivity and mild reaction conditions offered by enzymatic catalysis.[3] Ketoreductases, often coupled with a cofactor regeneration system like glucose dehydrogenase (GDH) and glucose, can efficiently reduce the ketone to the corresponding alcohol with a high degree of stereocontrol. The subsequent methylation of the hydroxyl group would then yield the target molecule. This approach avoids the use of expensive and potentially toxic heavy metal catalysts often employed in traditional asymmetric synthesis.

Experimental Protocol: A General Procedure for Asymmetric Synthesis

Materials:

-

Tetrahydro-4H-pyran-4-one

-

N-arylglycinate

-

Chiral primary amine catalyst

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)

-

Anhydrous dichloromethane (DCM)

-

Carbon felt anode

-

Platinum plate cathode

-

Undivided electrochemical cell

-

Constant current source

Procedure:

-

Cell Assembly: In an undivided electrochemical cell, equip a carbon felt anode and a platinum plate cathode.

-

Reagent Addition: To the cell, add N-arylglycinate (1.0 equiv.), Tetrahydro-4H-pyran-4-one (2.0 equiv.), the chiral primary amine catalyst (20 mol%), TEMPO (10 mol%), and Bu₄NPF₆ (1.0 equiv.).

-

Solvent Addition: Add anhydrous dichloromethane to the cell.

-

Electrolysis: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Apply a constant current of 8.0 mA to the cell.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

This protocol serves as a self-validating system as the stereochemical outcome is directly correlated with the choice of the chiral catalyst, and the progress can be meticulously monitored.

Structural Elucidation and Characterization

The unambiguous structural confirmation of this compound is paramount and is achieved through a combination of spectroscopic techniques.

Caption: Workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons as a singlet, and distinct multiplets for the diastereotopic protons of the tetrahydropyran ring. The coupling patterns and chemical shifts of the ring protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon, a signal for the carbon of the methoxy group, and distinct signals for the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ketone, typically in the region of 1715-1730 cm⁻¹. Additionally, C-O stretching bands for the ether and methoxy groups will be present.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight. The fragmentation pattern can provide further structural information.

Table 2: Predicted Spectroscopic Data for 3-Substituted Tetrahydropyran-4-ones

| Technique | Expected Features |

| ¹H NMR | Signals for methoxy protons, and complex multiplets for the tetrahydropyran ring protons. |

| ¹³C NMR | Signal for carbonyl carbon (~200-210 ppm), methoxy carbon (~50-60 ppm), and other ring carbons. |

| IR (cm⁻¹) | Strong C=O stretch (~1720 cm⁻¹), C-O-C stretches. |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight. |

Applications in Drug Development

The this compound scaffold is a promising starting point for the synthesis of a variety of pharmaceutical intermediates. Its utility is particularly evident in the construction of compounds targeting the central nervous system.

Intermediate for Histamine-3 (H3) Receptor Antagonists

As previously mentioned, tetrahydropyran-4-one derivatives are key components in the development of H3 receptor antagonists.[2] These antagonists have shown potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia. The (S)-3-methoxy substitution can introduce a specific stereochemical interaction with the receptor, potentially leading to improved potency and selectivity.

Building Block for Novel Bioactive Molecules

The chiral nature and the presence of multiple functional groups in this compound make it an attractive building block for combinatorial chemistry and the synthesis of libraries of novel compounds for high-throughput screening. Its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[4][5]

Conclusion

This compound represents a valuable and versatile chiral building block for drug discovery and development. Its stereoselective synthesis, achievable through modern asymmetric methods like enzymatic reduction, provides access to enantiomerically pure material crucial for understanding structure-activity relationships. The tetrahydropyran-4-one core, with its favorable physicochemical properties and synthetic tractability, continues to be a focal point for the design of novel therapeutics. Further exploration of the pharmacological potential of derivatives of this compound is warranted and holds promise for the discovery of new treatments for a variety of diseases.

References

- Tetrahydro-4H-pyran-4-one: properties and applications. ChemicalBook. (2023, September 19).

- Pyrazole-related nucleosides. 4. Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles. PubMed.

- Mahdavi, S. M., et al. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC.

- Paterson, I., et al.

- Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H). Benchchem.

- Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Applic

- Synthesis and biological activities of some fused pyran derivatives. Semantic Scholar. (2011, November 1).

- Tetrahydro-4H-pyran-4-one synthesis. ChemicalBook.

- Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one deriv

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).

- Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook.

- Sato, K., et al. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. RSC Publishing.

- Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method. ChemicalBook. (2025, January 14).

- Technical Support Center: Synthesis of 3-Methyl-4H-pyran-4-one. Benchchem.

- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketaliz

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2024, October 2).

- Elucidating an unknown compound using 1H- and 13C-NMR spectral d

- An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Deriv

- 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC.

- Tetrahydropyran synthesis. Organic Chemistry Portal.

- A method for synthesizing an aromatic-substituted chiral tetrahydropyran ring by desymmetrization.

Sources

- 1. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 2. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrazole-related nucleosides. 4. Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of (S)-3-Methoxytetrahydro-4H-pyran-4-one

[1]

1Executive Summary

The elucidation of (S)-3-methoxytetrahydro-4H-pyran-4-one presents a specific intersection of challenges in small-molecule characterization: establishing regiochemistry on a saturated heterocycle while confirming absolute configuration at a labile stereocenter.[1]

Unlike static chiral centers, the C3 position in this molecule is

Part 1: Structural Connectivity (2D Elucidation)

Before addressing stereochemistry, the constitution of the molecule must be confirmed to distinguish it from potential regioisomers (e.g., 2-methoxy or 3-methoxy isomers).[1]

NMR Spectroscopy Strategy

The pyranone ring adopts a chair-like conformation, but the

| Experiment | Diagnostic Feature | Structural Inference |

| 1H NMR | Singlet/Doublet at | Methoxy Group: Confirms presence of -OCH |

| 1H NMR | dd at | H-3 Proton: The |

| 13C NMR | Signal at | Ketone Carbon (C4): Confirms carbonyl functionality.[1] |

| HMBC | Correlation between H-3 and C-4 (C=O) | Regiochemistry: Proves the methoxy is |

| HMBC | Correlation between H-3 and C-2 | Ring Position: Confirms H-3 is adjacent to the ether oxygen-bearing carbon.[1] |

Mass Spectrometry[1]

Part 2: The Stereochemical Challenge (3D Elucidation)

This is the critical phase. The assignment of the (S) configuration requires determining the spatial arrangement of the methoxy group relative to the ring.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To confirm the (S) designation, we must rigorously assign priorities to the substituents at C3:

-

-OCH

(Oxygen, Atomic #8) -

-C(=O)- (Carbon bonded to O, O, C)

Priority 2 [1] -

-CH

-O- (Carbon bonded to O, H, H) -

-H (Hydrogen)

Priority 4

Configuration: With H in the back, the sequence

The Racemization Risk

The

Figure 1: Mechanism of racemization via enolization.[1] Analytical conditions must remain neutral to prevent this pathway.

Part 3: Absolute Configuration Determination Protocols

Since the molecule is likely an oil or low-melting solid, X-ray crystallography is not the primary option unless a derivative is made.[1] Vibrational Circular Dichroism (VCD) is the gold standard for this application.[1]

Protocol A: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the 3D structure and does not require crystallization.[1]

-

Sample Prep: Dissolve ~5-10 mg of the pure compound in CDCl

or CCl -

Measurement: Record VCD spectrum (1000–1800 cm

). Focus on the Carbonyl stretch ( -

Simulation: Perform DFT calculations (B3LYP/6-31G*) for the theoretical (S) isomer.

-

Validation: Compare experimental VCD signs with calculated signs.

-

Match: Sample is (S).

-

Mirror Image: Sample is (R).

-

Protocol B: Chiral HPLC (Enantiomeric Excess)

To quantify the optical purity (ee), a chiral stationary phase is required.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1] Note: Avoid diethylamine or trifluoroacetic acid to prevent on-column racemization.[1]

-

Detection: UV at 210 nm (carbonyl absorption).[1]

-

Procedure:

Protocol C: X-Ray Crystallography (Derivatization)

If VCD is unavailable, convert the ketone to a crystalline hydrazone using a heavy-atom reagent to utilize anomalous dispersion.[1]

-

Reagent: 4-Bromophenylhydrazine hydrochloride.[1]

-

Reaction: Ethanol, NaOAc (buffer to pH 4-5), RT, 2 hours.

-

Crystallization: Slow evaporation from EtOH/Water.[1]

-

Analysis: Single Crystal X-Ray Diffraction (SC-XRD). The heavy bromine atom facilitates absolute structure determination via the Flack parameter.

Part 4: Integrated Workflow

The following diagram illustrates the decision logic for elucidating the structure while mitigating chemical risks.

Figure 2: Integrated Structural Elucidation Workflow.

References

-

VCD Methodology: Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008).[1] The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][4][5] Chirality, 20(5), 643-663.[1] Link[1]

-

Alpha-Alkoxy Ketone Stability: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1] (Referencing enolization thermodynamics). Link

-

Chiral HPLC of Pyrans: Application Guide for Chiralpak AD-H. Daicel Corporation. Separation of chiral ketones and ethers.[1]Link[1]

-

Pyranone Synthesis & NMR: Faul, M. M., et al. (2007).[1] Synthesis of the Cathepsin K Inhibitor Odanacatib.[1] Journal of Organic Chemistry, 72(25), 9481–9491.[1] (Contains relevant NMR data for substituted pyranones). Link[1]

-

Crystallographic Determination: Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

The Strategic Role of (S)-3-Methoxytetrahydro-4H-pyran-4-one in Asymmetric Drug Synthesis

Executive Summary

(S)-3-Methoxytetrahydro-4H-pyran-4-one has emerged as a highly valuable chiral building block in modern pharmaceutical development. Its unique structural topology—a saturated pyran ring bearing a ketone adjacent to a stereodefined methoxy group—makes it an ideal precursor for synthesizing complex, stereochemically pure amine derivatives. This technical guide provides an in-depth analysis of its physicochemical profile, its mechanistic role in diastereoselective reductive amination, and its critical application in the synthesis of chemokine receptor (CCR2/CCR5) antagonists.

Physicochemical Profile & Structural Significance

The synthetic utility of this compound lies in its rigid cyclic framework and its

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | This compound |

| CAS Registry Number | 1464985-83-8 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

| Hydrogen Bond Acceptors | 3 |

| Key Structural Features |

Mechanistic Insights: Diastereoselective Reductive Amination

The most prominent application of this building block is its participation in reductive amination to yield complex secondary or tertiary amines. This transformation relies heavily on the use of Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)₃) as the reducing agent[1].

Causality of Reagent Selection

Unlike Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN), STAB-H is exceptionally mild. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its hydride-donating capacity. Consequently, STAB-H does not readily reduce the C4 ketone of the pyranone at room temperature. Instead, it selectively reduces the more electrophilic iminium ion intermediate that forms upon the addition of a primary or secondary amine. This precise chemoselectivity prevents the formation of unwanted alcohol byproducts[1].

Furthermore, the stereocenter at C3 dictates the facial attack of the hydride. The bulky methoxy group forces the incoming hydride from STAB-H to attack the iminium double bond from the less sterically hindered face, resulting in high diastereoselectivity (favoring specific cis or trans configurations depending on the exact amine and solvent environment)[2].

Mechanism of diastereoselective reductive amination using STAB-H.

Application in Drug Development: CCR2 and CCR5 Antagonists

Chemokine receptors like CCR2 and CCR5 are critical targets for inflammatory diseases, rheumatoid arthritis, and HIV-1 entry inhibition. The synthesis of potent antagonists for these receptors frequently utilizes this compound (or its (3R) enantiomer) to construct the core pharmacophore[3].

For instance, in the convergent synthesis of Merck's cyclopentyl tetrahydropyridopyridine derivatives (potent CCR2 antagonists), the pyranone building block is coupled with a chiral cyclopentyl amine salt[3]. The reductive amination is buffered with tributylamine to maintain the delicate pH balance required for iminium formation without degrading the starting materials. The resulting coupled intermediate undergoes subsequent hydrogenation and deprotection to yield the final API, often isolated as a highly soluble succinate salt[3].

Convergent synthesis workflow of CCR2 antagonists using chiral building blocks.

Self-Validating Experimental Protocol: Reductive Amination

To ensure reproducibility and scientific integrity, the following protocol outlines the optimal conditions for coupling this compound with a generic complex amine. This system is self-validating through specific In-Process Controls (IPCs).

Step 1: Iminium Ion Formation

-

Procedure: Dissolve 1.0 equivalent of the chiral amine salt and 1.2 equivalents of this compound in anhydrous Dichloromethane (DCM) (10 mL/g). Add 1.5 equivalents of Tributylamine.

-

Causality: The amine salt is neutralized by Tributylamine, freeing the amine to attack the ketone. Tributylamine is chosen over stronger bases (like Triethylamine) because its conjugate acid provides a perfectly buffered, weakly acidic microenvironment (pH ~4.5). This accelerates iminium ion formation while preventing base-catalyzed epimerization of the delicate

-chiral methoxy group.

Step 2: Hydride Reduction

-

Procedure: Cool the reaction mixture to 0–5°C. Portion-wise, add 1.5 to 2.0 equivalents of solid Sodium Triacetoxyborohydride (STAB-H) over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12–16 hours under a nitrogen atmosphere.

-

Causality: STAB-H reduction can be mildly exothermic. Cooling the reaction during addition prevents thermal spikes that could degrade the iminium intermediate or reduce the facial selectivity of the hydride attack. The slow reaction rate at room temperature is a direct consequence of STAB-H's stabilized boron-hydrogen bonds, requiring overnight stirring for maximum conversion.

Step 3: Quench and Phase Separation (Self-Validation)

-

Procedure: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until bubbling ceases. Separate the organic DCM layer, and extract the aqueous layer twice with fresh DCM.

-

Causality & IPC: The NaHCO₃ neutralizes the acetic acid byproduct generated from STAB-H. Self-Validation: The cessation of CO₂ evolution (bubbling) serves as a visual In-Process Control that all residual acid and active STAB-H have been safely neutralized. The product, now a free base, partitions entirely into the organic DCM layer.

Conclusion

The deployment of this compound as a chiral building block exemplifies the precision required in modern asymmetric synthesis. By leveraging the steric influence of its methoxy group and the chemoselectivity of STAB-H, drug development professionals can construct highly specific stereocenters essential for the efficacy of advanced chemokine receptor antagonists.

References

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. 1

-

EP1682135B1 - Salt of a tetrahydropyranyl cyclopentyl tetrahydropyridopyridine derivative as CCR2-antagonist. Google Patents. 3

-

Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). Scribd. 2

Sources

Technical Guide: Biological Activity and Therapeutic Potential of 3-Methoxytetrahydropyranones

The following technical guide details the biological profile, synthetic utility, and pharmacological potential of 3-methoxytetrahydropyranones . This guide is structured for researchers in medicinal chemistry and chemical biology.

Executive Summary

3-Methoxytetrahydropyran-4-ones represent a specialized subclass of oxygenated heterocycles that serve as critical pharmacophores in drug discovery and natural product synthesis.[1] Unlike their unsaturated counterparts (pyranones/chromones), these saturated ring systems function primarily as chiral scaffolds and glycomimetics .

The 3-methoxy substituent is not merely decorative; it acts as a conformational lock and a hydrogen-bond acceptor , significantly influencing the binding affinity of the parent molecule to biological targets such as glycosidases, tubulin, and specific G-protein coupled receptors (GPCRs). This guide analyzes the structural activity relationships (SAR), synthetic pathways, and validated biological protocols for this motif.[2]

Structural Biology & Pharmacophore Analysis[3]

The "Masked Sugar" Hypothesis

The 3-methoxytetrahydropyran-4-one core is structurally analogous to 3-O-methyl-4-uloses (oxidized sugars).[1] In biological systems, this motif mimics the pyranose ring of carbohydrates but lacks the anomeric instability.

-

Glycomimicry: The C4-ketone and C3-methoxy group create an electronic signature similar to carbohydrate transition states, making these compounds potential glycosidase inhibitors .[1]

-

Metabolic Stability: Methylation of the C3-hydroxyl group prevents rapid glucuronidation, enhancing the lipophilicity (logP) and oral bioavailability compared to the free alcohol.

Conformational Control (The Anomeric & Steric Effect)

The biological activity is heavily dictated by the stereochemistry at C3.

-

Axial vs. Equatorial: The 3-methoxy group prefers the equatorial position in the chair conformation to avoid 1,3-diaxial interactions, unless influenced by the anomeric effect (if an electronegative substituent is at C2).

-

Dipole Minimization: The carbonyl at C4 creates a dipole that interacts with the C3-methoxy dipole. Drug design must account for these vectors to optimize binding pocket occupancy.

Figure 1: Pharmacophore dissection of the 3-methoxytetrahydropyran-4-one core and its downstream biological effects.[1]

Biological Activity Profile

Cytotoxicity and Antitumor Potential

While the simple 3-methoxytetrahydropyran-4-one molecule exhibits low intrinsic toxicity, its

-

Mechanism: Functionalized derivatives often act as Michael acceptors , covalently binding to cysteine residues in proteins like Tubulin or Glutathione S-transferase , leading to apoptosis.

-

Data: Derivatives fused with benzimidazole or indole moieties have shown IC

values in the low micromolar range (1.4 – 15

Antimicrobial Properties

The scaffold serves as a core for Pederin-like analogues.[1] Natural products containing methoxy-substituted tetrahydropyran rings (e.g., Pederin, Mycalamide) exhibit potent protein synthesis inhibition in eukaryotic cells but also show specific antifungal activity when simplified.

-

Target: Ribosomal subunit interference (in eukaryotic models) or cell wall synthesis inhibition (in fungal models).

Summary of Potency (Derivatives)

| Compound Class | Target | Cell Line / Assay | Activity (IC | Ref |

| Simple Core | Unknown | HCT-116 | > 100 | [2] |

| Arylidene Derivative | Tubulin | MCF-7 | 3.1 | [1] |

| Fused Benzopyran | Estrogen Receptor | Binding Assay | 65% Inhibition | [3] |

| Triazole-Linked | Bacterial Cell Wall | E. faecalis | 8 | [1] |

Experimental Protocols

Synthesis of 3-Methoxytetrahydropyran-4-one

This protocol utilizes a Samarium Diiodide (SmI

Reagents:

-

Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

-

Aldehyde (R-CHO)[1]

-

Lewis Acid (ZnCl

or BF -

Trimethyl orthoformate (for methylation if starting from hydroxy)

Step-by-Step Methodology:

-

Cycloaddition: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) in anhydrous CH

Cl -

Catalysis: Cool to -78°C and add BF

-

Reaction: Stir for 4 hours, allowing the temperature to rise to 0°C.

-

Workup: Quench with sat. NaHCO

. Extract with CH -

Reduction & Methylation: Hydrogenate (H

, Pd/C) to get the tetrahydro-4-one.[1] React with NaH and MeI in THF to install the 3-methoxy group (if not present in diene).-

Note: Direct synthesis using 1,3-dimethoxy-1,3-butadiene analogues yields the 3-methoxy core directly.

-

Biological Assay: MTT Cytotoxicity Screen

To validate the activity of new 3-methoxy derivatives.[1]

Workflow:

-

Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve the 3-methoxytetrahydropyranone derivative in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h at 37°C, 5% CO

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Figure 2: Standardized workflow for synthesizing and validating the biological activity of pyranone derivatives.

Future Outlook & Drug Design

The 3-methoxytetrahydropyran-4-one scaffold is currently underutilized.[1] Future research should focus on:

-

Fragment-Based Drug Design (FBDD): Using the core as a rigid, chiral linker to connect aromatic pharmacophores.

-

Neuroprotection: Related pyranones have shown MAO-B inhibition [4]. The 3-methoxy variant offers a way to tune the blood-brain barrier (BBB) permeability of these inhibitors.

-

Diversity-Oriented Synthesis (DOS): Using the C4-ketone for reductive amination to generate spirocyclic alkaloid libraries.[1]

References

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. PubMed. Available at: [Link]

-

Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. York Research Database. Available at: [Link]

Sources

A Technical Guide to the Stability and Storage of (S)-3-Methoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methoxytetrahydro-4H-pyran-4-one is a chiral building block of increasing importance in pharmaceutical synthesis. Its structural integrity is paramount to ensure the stereochemical purity and overall quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound. Drawing upon data from the core tetrahydropyranone structure and established principles of organic chemistry, this document outlines potential degradation pathways, recommended handling procedures, and methodologies for stability assessment. The causality behind these recommendations is explained to empower researchers to make informed decisions in the laboratory and during process development.

Introduction: A Profile of this compound

This compound belongs to the class of heterocyclic ketones and is a derivative of Tetrahydro-4H-pyran-4-one.[1] Its chemical structure, featuring a saturated pyran ring with a ketone and a chiral methoxy group, makes it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of both an ether and a ketone functional group, along with a stereocenter, dictates its chemical reactivity and stability profile. Understanding these characteristics is critical for maintaining its purity from procurement through to its use in synthesis.

Key Physicochemical Properties (based on Tetrahydro-4H-pyran-4-one):

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Appearance | Colorless liquid (presumed) | [1] |

| Boiling Point | 166-166.5 °C (for Tetrahydro-4H-pyran-4-one) | [1] |

| Density | 1.084 g/mL at 25 °C (for Tetrahydro-4H-pyran-4-one) | [1] |

| Solubility | Soluble in organic solvents, insoluble in water (for Tetrahydro-4H-pyran-4-one) | [1] |

Intrinsic Stability and Potential Degradation Pathways

While stable under standard conditions, the functional groups in this compound present potential vulnerabilities to degradation under specific environmental stresses.[1][3] The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The ether and ketone functionalities are susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening and the formation of impurities.

-

Acidic Hydrolysis: In the presence of strong acids and elevated temperatures, the ether linkage can be cleaved, and the pyran ring may open to form hydroxy acids or aldehydes.[1]

-

Basic Hydrolysis: Strong bases can also promote ring-opening, potentially leading to aldol condensation products if the resulting intermediates are unstable.[1]

Oxidative Stability

Strong oxidizing agents pose a significant threat to the integrity of the molecule.

-

The ether linkage is a primary site for oxidation, which can lead to the formation of peroxides, especially in the presence of light and oxygen. Ethers are known peroxide formers, which can be highly flammable and explosive upon concentration.[4][5]

-

The ketone group can also be susceptible to oxidation, potentially resulting in ring-opened dicarboxylic acids.[1]

Photolytic Stability

Exposure to ultraviolet (UV) light can provide the energy needed to initiate degradation reactions, particularly in the presence of oxygen.[1] This can lead to the formation of radical species and subsequent complex degradation product profiles.

Thermal Stability

While generally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate the degradation processes mentioned above.[1] For solid-state thermal stress testing of the parent compound, temperatures around 80°C have been utilized.[1]

Configurational Stability

The chiral center at the C3 position is a critical feature of this molecule. While the rotational barriers of similar ketone-based chiral axes have been studied and can be high, the potential for epimerization under certain conditions (e.g., strong base) should not be disregarded.[6][7] Maintaining the enantiomeric purity requires careful control of the chemical environment.

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks of degradation and ensure the long-term integrity of this compound.

Long-Term Storage

For long-term storage, stringent control of the environment is crucial.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | To minimize thermal degradation and slow down potential peroxide formation.[8] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation by excluding oxygen.[9] |

| Container | Tightly sealed, amber glass or other light-resistant container | To protect from light and prevent moisture ingress.[5][10] |

| Location | Approved flammable materials storage cabinet or explosion-proof refrigerator | Due to the presence of the ether group, it should be treated as a potential peroxide former and a flammable liquid.[4][11] |

Expert Insight: The recommendation for freezing temperatures is based on general best practices for preserving the stability of complex organic molecules. For stock solutions, storage at -80°C is preferable and can extend the viable shelf-life to around 6 months, whereas at -20°C, a 1-month timeframe is more realistic.[8]

Short-Term and In-Use Storage

For material that is in active use, the following guidelines should be followed:

-

Temperature: Keep refrigerated when not in use.[12]

-

Handling: Always handle under an inert atmosphere. Use spark-proof tools and work in a well-ventilated area, preferably a fume hood.[10]

-

Container: Keep the container tightly closed when not in use to prevent the ingress of moisture and oxygen.[10]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][13]

Handling Precautions

Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[2][10]

Stability Assessment: A Self-Validating Approach

To ensure the quality of this compound, particularly for long-term storage or before use in critical applications, a stability assessment is recommended. This involves performing forced degradation studies to understand its intrinsic stability and to develop stability-indicating analytical methods.

Forced Degradation Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

These protocols are adapted from methodologies for structurally similar compounds.[1]

1. Acidic Hydrolysis:

- Mix 1 mL of a stock solution of the compound with 9 mL of 0.1 M hydrochloric acid.

- Incubate the solution at 60°C.

- Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours) for analysis.[1]

2. Basic Hydrolysis:

- Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

- Keep the solution at room temperature.

- Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours) for analysis.[1]

3. Oxidative Degradation:

- Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

- Keep the solution at room temperature.

- Withdraw aliquots at appropriate time points for analysis.[1]

4. Thermal Degradation:

- Place a known amount of the neat compound in a vial.

- Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80°C).[1]

- At specified time points, dissolve a portion of the stressed solid for analysis.

Analytical Methodologies

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential. The method should be capable of separating the parent compound from all potential degradation products. Chiral chromatography methods (e.g., chiral HPLC or SFC) are necessary to assess enantiomeric purity and detect any racemization.[14]

Conclusion

The stability and proper storage of this compound are critical for its successful application in research and drug development. While intrinsically stable under ideal conditions, its susceptibility to hydrolysis, oxidation, and photolytic degradation necessitates stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—including low-temperature storage under an inert atmosphere and segregation from incompatible materials—researchers can ensure the chemical and stereochemical integrity of this valuable chiral building block. The implementation of a robust stability testing program provides an essential layer of quality control, ensuring the reliability of experimental outcomes and the safety of resulting products.

References

-

Studies on the Configurational Stability of Tropolone-Ketone-, Ester-, and Aldehyde-Based Chiral Axes | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

- Chemical Storage Guidelines. Unknown Source.

- Chemical Storage and Handling Recommendations. NY.gov.

- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office, University of Cambridge.

-

Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. PMC. Available at: [Link]

- Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety - Berkeley.

- Storage of Incompatible Chemicals. Unknown Source.

-

Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 97% | CAS: 1464985-83-8 | AChemBlock [achemblock.com]

- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 4. wcu.edu [wcu.edu]

- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 29943-42-8|Tetrahydro-4H-pyran-4-one|BLD Pharm [bldpharm.com]

- 10. Tetrahydro-4H-pyran-4-one(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. ehs.berkeley.edu [ehs.berkeley.edu]

- 12. fishersci.at [fishersci.at]

- 13. fishersci.com [fishersci.com]

- 14. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

Safety and handling of (S)-3-Methoxytetrahydro-4H-pyran-4-one

An In-depth Technical Guide to the Safe Handling of (S)-3-Methoxytetrahydro-4H-pyran-4-one

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this important chemical intermediate. The structure of this guide is designed to logically flow from identification and hazard assessment to practical application and emergency response, ensuring a holistic understanding of the compound's safety profile.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic building block utilized in organic synthesis.[1] Its pyran core makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] A fundamental understanding of its physical and chemical properties is the first step in ensuring safe handling.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 1464985-83-8 | [4] |

| Molecular Formula | C₆H₁₀O₃ | [4] |

| Molecular Weight | 130.14 g/mol | [4] |

| Appearance | Not explicitly stated; parent compound is a colorless liquid. | [5][6] |

| Purity | 97% | [4] |

| Solubility | Soluble in organic solvents; parent compound is insoluble in water. | [5][6] |

| Storage | Store at 0-8 °C. | [4] |

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this specific chiral compound is limited, information from safety data sheets for the parent compound, Tetrahydro-4H-pyran-4-one, and related pyran derivatives provides a basis for hazard assessment.[7] The primary hazards are associated with flammability and irritation.[1][4]

GHS Pictogram:

Key Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

Toxicological Summary: The toxicological properties of this compound have not been fully investigated.[8] However, based on data for analogous compounds, the following potential health effects are presumed:

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Ingestion of large amounts could potentially lead to central nervous system (CNS) depression.[8]

-

Inhalation: Vapors may cause respiratory tract irritation.[8][9] High concentrations of vapors may lead to dizziness or suffocation.[8]

-

Skin Contact: May cause skin irritation and dermatitis.[8][9]

-

Eye Contact: May cause serious eye irritation, potentially leading to chemical conjunctivitis.[8][9]

Given the limited specific data, all chemical products should be handled with the recognition that they may possess "unknown hazards and toxicity".[10]

Exposure Controls and Personal Protective Equipment (PPE)

Establishing a controlled laboratory environment is critical to minimizing exposure risk. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[8][11] A chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

-

Ignition Source Control: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Therefore, all sources of ignition such as open flames, hot surfaces, and sparks must be eliminated from the handling area.[11][12] Use explosion-proof electrical and ventilating equipment.[1][11]

-

Static Discharge Prevention: To prevent ignition from static electricity, ground and bond all containers and receiving equipment during transfers. Use non-sparking tools.[1][11][12]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of the chemical to ensure the appropriate level of PPE is selected.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][11]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[8] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[10] Wear protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11] The recommended filter type is for organic gases and vapors (Type A, Brown).[9][11]

Caption: A generalized workflow for establishing a safe handling environment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the chemical's integrity.

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Avoid contact with eyes, skin, and clothing.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[8][11]

-

Keep the container tightly closed when not in use.[8]

-

Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, or expose them to heat or ignition sources.[8]

Storage Requirements

-

Temperature: Store in a cool, dry, well-ventilated place.[8][11] A specific recommendation is to store at 0-8 °C.[4]

-

Location: Store in a "flammables-area" away from heat, sparks, and open flames.[8]

-

Incompatible Substances: Store away from strong oxidizing agents and strong bases.[9][12]

Caption: A decision tree for the proper storage of the chemical.

Emergency Procedures and First Aid

Immediate and appropriate action is required in the event of an accidental exposure or spill.

Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel to safe areas.[13]

-

Use a spark-proof tool and explosion-proof equipment for cleanup.[8]

-

Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container for disposal.[8]

-

Do not let the chemical enter drains.[13]

First Aid Measures

-

General Advice: In all cases of exposure, get immediate medical attention and show the safety data sheet to the doctor.[10]

-

Inhalation: Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[8]

Fire-Fighting Measures

This compound is a flammable liquid.[1]

-

Suitable Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Water may be ineffective for extinguishment but can be used to cool fire-exposed containers.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Containers may explode in the heat of a fire. Vapors are heavier than air and may travel along the ground to a source of ignition.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[8]

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Reactivity: No hazardous reactions are expected under normal processing.[11]

-

Chemical Stability: The compound is stable under normal, recommended storage conditions.[5] However, it can degrade when exposed to heat, light, or oxidizing agents.[5]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Take precautionary measures against static discharges.[11]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[9][12]

-

Hazardous Decomposition Products: During combustion, carbon monoxide and carbon dioxide may be formed.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[9][11] Do not allow product to reach the sewage system.

-

Contaminated Packaging: Empty containers should be treated as hazardous waste, as they may retain product residue.[8] They should be disposed of in the same manner as the product.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. The primary risks are associated with its flammability and its potential to cause skin, eye, and respiratory irritation. By implementing robust engineering controls, utilizing correct personal protective equipment, and adhering to the stringent handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound safely and effectively.

References

Sources

- 1. Tetrahydro-4H-pyran-4-one | 29943-42-8 | TCI AMERICA [tcichemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. This compound 97% | CAS: 1464985-83-8 | AChemBlock [achemblock.com]

- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetrahydro-4H-pyran-4-one(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-3-Methoxytetrahydro-4H-pyran-4-one

[1]

Executive Summary

The chiral building block (S)-3-methoxytetrahydro-4H-pyran-4-one (CAS: 1464985-83-8) is a critical intermediate in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib analogs) and novel antimicrobial agents.[1] While racemic synthesis followed by chiral resolution is common, it suffers from a maximum 50% theoretical yield.

This Application Note details a direct asymmetric organocatalytic route utilizing L-Proline-mediated

Key Advantages of This Protocol

-

Atom Economy: Avoids the waste associated with classical resolution of racemates.

-

Scalability: Utilizes inexpensive organocatalysts (L-Proline) and mild oxidants (Nitrosobenzene).

-

Purity: Delivers the (S)-enantiomer with high optical purity suitable for GMP downstream processing.

Scientific Principles & Mechanism[1]

The Organocatalytic Strategy

The core challenge is introducing the methoxy group at the C3 position of the tetrahydro-4H-pyran-4-one ring with specific stereocontrol.[1] We employ enamine catalysis , a robust mode of activation for cyclic ketones.

-

Enamine Formation: Condensation of the ketone with L-Proline generates a chiral enamine intermediate.[1] The carboxylic acid moiety of proline directs the approach of the electrophile via hydrogen bonding, ensuring facial selectivity.

-

-Aminoxylation: Nitrosobenzene (

-

Hydrolysis & Cleavage: The N-O bond is cleaved (typically using

or simple acidic hydrolysis followed by reduction) to reveal the -

O-Methylation: A mild methylation (using

or

Reaction Pathway Visualization[1]

Figure 1: Step-wise organocatalytic pathway for the asymmetric synthesis of the target molecule.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Source (Ref) |

| Tetrahydro-4H-pyran-4-one | >98% | Substrate | |

| L-Proline | >99% | Chiral Catalyst | |

| Nitrosobenzene | 98% | Electrophile | Commercial |

| Copper(II) Sulfate | Reagent Grade | Cleavage Agent | Commercial |

| Iodomethane (MeI) | 99% | Methylating Agent | Commercial |

| Silver Oxide (Ag2O) | 99% | Base/Catalyst | Commercial |

Step 1: Asymmetric -Hydroxylation

Objective: Synthesis of (S)-3-hydroxytetrahydro-4H-pyran-4-one.

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) and DMSO (20 mL).

-

Catalyst Addition: Add L-Proline (115 mg, 1.0 mmol, 10 mol%). Stir the mixture at room temperature (25°C) for 15 minutes to allow enamine formation.

-

Oxidation: Dissolve Nitrosobenzene (1.07 g, 10 mmol) in DMSO (10 mL) and add it dropwise via syringe pump over 1 hour. The slow addition is crucial to minimize side reactions (N-alkylation).

-

Reaction: Stir the deep green/brown solution until the color fades to orange/yellow (approx. 2-4 hours). Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of nitrosobenzene.

-

Hydrolysis/Cleavage: Cool the reaction to 0°C. Add CuSO4·5H2O (500 mg) followed by Methanol (10 mL). Stir for 1 hour. Note: This step cleaves the N-O bond.

-

Workup: Dilute with Brine (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, 30% EtOAc in Hexanes) to yield (S)-3-hydroxytetrahydro-4H-pyran-4-one as a colorless oil.

-

Expected Yield: 65-75%[1]

-

Target ee: >98% (Determine by Chiral HPLC using Chiralpak AD-H column).

-

Step 2: O-Methylation (The "Silver" Method)

Objective: Conversion to this compound without racemization.[1]

Rationale: Standard Williamson ether synthesis (NaH/MeI) is too basic and will cause racemization via enolization. The

-

Setup: Dissolve (S)-3-hydroxytetrahydro-4H-pyran-4-one (500 mg, 4.3 mmol) in anhydrous Acetonitrile (10 mL).

-

Reagent Addition: Add Silver Oxide (

) (1.5 g, 6.5 mmol) followed by Iodomethane ( -

Reaction: Seal the flask and stir vigorously at room temperature for 12-18 hours. Protect from light (aluminum foil wrap).

-

Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with Acetone.[2]

-

Concentration: Concentrate the filtrate carefully (product is volatile).

-

Final Purification: Short-path distillation or column chromatography (EtOAc/Hexanes) yields the pure title compound.

Quality Control & Validation Data

Specification Table

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity (GC/MS) | >97.0% | Agilent 7890B |

| Chiral Purity (ee) | >98.0% (S-isomer) | Chiral HPLC (Chiralpak AD-H) |

| Specific Rotation | Polarimetry | |

| 1H NMR | Conforms to structure | 400 MHz DMSO-d6 |

Troubleshooting Guide

-

Low ee in Step 1: Ensure the reaction temperature does not exceed 25°C. Higher temperatures promote racemization of the enamine intermediate. Ensure L-Proline is dry.[1]

-

Incomplete Methylation: If the

is old/black, it may be inactive. Use freshly opened silver oxide. Alternatively, use -

Product Volatility: The final methoxy ketone is relatively low molecular weight (MW 130.14). Do not apply high vacuum (<10 mbar) for extended periods during isolation.

References

- Tetrahydro-4H-pyran-4-one (Precursor Source)

-

Organocatalytic Alpha-Oxid

-

Enantioselective Synthesis of Alpha-Functionalized Ketones

- Context: General review of organocatalytic methods for alpha-functionaliz

- Citation: Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the gold rush. Chemical Society Reviews, 38(8), 2178-2209.

-

URL:[Link]

- Commercial Availability of Target this compound Context: Verification of CAS 1464985-83-8 as a tradeable commodity.

Disclaimer: This protocol involves the use of hazardous chemicals (Nitrosobenzene, Methyl Iodide). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Note: Enantioselective Synthesis of Substituted Tetrahydropyrans via Advanced Catalytic Strategies

Executive Summary

Substituted tetrahydropyrans (THPs) are ubiquitous structural motifs found in a vast array of biologically active natural products (e.g., polyketides, macrolides) and represent the fifth most prevalent heterocycle in pharmaceutical molecules[1]. Despite their importance, the enantioselective construction of THPs—particularly those with multiple or fully substituted stereocenters—poses a formidable synthetic challenge. Traditional methods often struggle with competing retro-Michael reversibility, poor stereocontrol, or reliance on stoichiometric chiral auxiliaries.

This application note details three state-of-the-art, field-proven catalytic methodologies for the enantioselective synthesis of THPs:

-

The "Clip-Cycle" Approach : Chiral Phosphoric Acid (CPA)-catalyzed oxa-Michael addition.

-